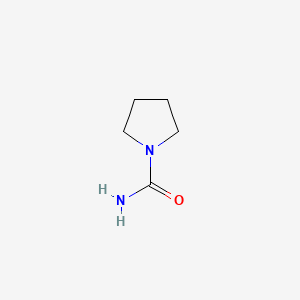
4-(Trifluoromethoxy)phenylacetonitrile
概要
説明
4-(Trifluoromethoxy)phenylacetonitrile is a nitrile . It is a para-trifluoromethoxy substituted phenylacetonitrile .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)phenylacetonitrile is C9H6F3NO . The molecular weight is 201.1452 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)phenylacetonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 224.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.6±25.9 °C . The index of refraction is 1.461 .科学的研究の応用
Organic Building Blocks
4-(Trifluoromethoxy)phenylacetonitrile is often used as an organic building block in various chemical reactions . It’s a para-trifluoromethoxy substituted phenylacetonitrile , which means it can be used to introduce the trifluoromethoxy group into other molecules during synthesis .
Electrochromic Devices
One interesting application of 4-(Trifluoromethoxy)phenylacetonitrile is in the creation of electrochromic devices . These are devices that can change their optical properties (such as color) in response to an electric charge . A study has shown that polymers containing 4-(trifluoromethoxy)phenylacetonitrile can be promising anodic materials for such devices .
Synthesis of Polydithienylpyrroles
4-(Trifluoromethoxy)phenylacetonitrile can be used in the electrochemical synthesis of polydithienylpyrroles . These are a type of conducting polymer that can have various applications, including in electronic devices .
Energy Storage Devices
The same properties that make 4-(Trifluoromethoxy)phenylacetonitrile useful in electrochromic devices could potentially be applied to energy storage devices . While more research would be needed in this area, the possibility is intriguing.
Smart Windows
Electrochromic materials, like those that can be made using 4-(Trifluoromethoxy)phenylacetonitrile, can be used in the creation of smart windows . These are windows that can change their transparency or color in response to an electric charge .
Auto-Dimming Mirrors
Auto-dimming mirrors are another potential application for electrochromic materials made using 4-(Trifluoromethoxy)phenylacetonitrile . These mirrors can automatically adjust their reflectivity to reduce glare from headlights .
Safety and Hazards
特性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCAROXYJTUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197843 | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenylacetonitrile | |
CAS RN |
49561-96-8 | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049561968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














